molecular formula C11H13NO3 B13501876 methyl 3,4-dihydro-2H-1,4-benzoxazin-3-ylacetate

methyl 3,4-dihydro-2H-1,4-benzoxazin-3-ylacetate

Katalognummer: B13501876
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: JHWQFCKFDBQXGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds that consist of a benzene ring fused with an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate typically involves the reaction of aromatic primary amines with formaldehyde and 4-hydroxy acetophenone in methanol. The reaction mixture is refluxed for a specified period, followed by cooling and crystallization from methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoxazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and substituted benzoxazines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of human topoisomerase I, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA processes, making it a potential candidate for anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate include:

Uniqueness

Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit human topoisomerase I sets it apart from other similar compounds, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)6-8-7-15-10-5-3-2-4-9(10)12-8/h2-5,8,12H,6-7H2,1H3

InChI-Schlüssel

JHWQFCKFDBQXGE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1COC2=CC=CC=C2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.